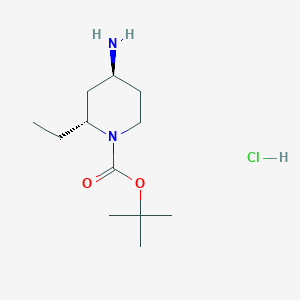

tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride

Description

tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride (CAS: 2209078-75-9) is a piperidine-derived compound with a molecular formula of C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79–265, depending on rounding conventions . It is a racemic mixture (rac-) of the (2R,4S) stereoisomer, featuring an ethyl substituent at position 2 and an amino group at position 4 of the piperidine ring. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility. Its purity typically exceeds 95%, as reported by multiple suppliers and analytical sources . This molecule serves as a key intermediate in pharmaceutical synthesis, particularly for chiral amine-based drugs targeting neurological or metabolic pathways.

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJWNYNXFDFWKQ-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-2-ethyl-1-piperidinecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl nitrite can yield nitroso derivatives, while reduction with hydrogen gas can produce secondary amines .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Pharmacological Profile

-

Neuropharmacological Effects :

- Exhibits potential mood-regulating properties.

- May influence neurotransmitter systems, suggesting applications in treating mood disorders.

-

Anticancer Activity :

- Related piperidine derivatives have shown significant inhibitory effects on cancer cell lines.

- Studies indicate IC50 values in the nanomolar range against specific cancers, such as triple-negative breast cancer (TNBC) .

Medicinal Chemistry

Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is being explored for:

- Antidepressant Development : Its structural characteristics suggest potential as a lead compound for new antidepressants .

- Analgesic Properties : Potential interactions with pain perception pathways may offer new analgesic options.

Cancer Research

The compound's derivatives have been evaluated for their anticancer properties:

- Case Study on Anticancer Activity : A study demonstrated that similar piperidine derivatives led to a significant reduction in tumor size in mouse models treated with these compounds .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

In Vitro Studies

In vitro studies have shown that compounds with similar structures can significantly inhibit cell proliferation across various cancer cell lines, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride (Target)

tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate

rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride

tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

Comparative Data Table

Critical Analysis of Differences

Substituent Effects

- Amino vs. Fluoro/Hydroxy Groups: The amino group in the target compound enhances nucleophilicity, making it reactive in amide bond formation or reductive amination. In contrast, fluoro substituents (e.g., 4-fluoropiperidine hydrochloride) increase electronegativity and metabolic stability . Hydroxy groups (e.g., tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate) are prone to oxidation or glycosylation .

- Ethyl vs.

Stereochemical and Salt Considerations

- The racemic nature of the target compound may necessitate chiral resolution in drug development, whereas enantiomerically pure analogs (e.g., (2S,4S)-configured compounds) reduce synthetic complexity .

- Hydrochloride salts (target and 4-fluoropiperidine hydrochloride) improve aqueous solubility for biological testing compared to free bases .

Molecular Weight and Purity

- The target compound’s molecular weight (~265) is intermediate among analogs, balancing bioavailability and synthetic feasibility. Higher-MW compounds (e.g., 278.23 for the methanesulfonyloxy derivative) may face challenges in drug-likeness .

- Purity levels (>95%) are consistent across commercial analogs, reflecting standardized purification protocols .

Biological Activity

Tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride, also known by its chemical identifiers and CAS number 2209079-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring with an amino group and a tert-butyl ester functionality. Its structural formula is represented as follows:

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly in the context of pharmacological applications. The following sections detail its activity against specific biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds, including tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride, possess significant antimicrobial properties. For example, compounds with similar piperidine structures have been demonstrated to inhibit the growth of several bacterial strains and fungi, suggesting potential use in treating infections .

Anticancer Properties

Piperidine derivatives have been explored for their anticancer activity. In vitro studies indicate that certain modifications to the piperidine structure enhance cytotoxicity against cancer cell lines. For instance, compounds with a 4-amino substituent have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce neuronal death and inflammation, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in amino group position | Changes in receptor binding affinity |

| Alteration of ester functionality | Modulation of metabolic stability |

These modifications can significantly influence the compound's efficacy and safety profile.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position enhanced antibacterial activity significantly compared to unmodified counterparts .

- Anticancer Studies : In vitro assays on breast cancer cell lines showed that tert-butyl rac-(2R,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride exhibited IC50 values in the low micromolar range, suggesting it could be a lead compound for further development .

- Neuroprotection Research : Animal studies demonstrated that treatment with this compound reduced markers of oxidative stress and apoptosis in models of neurodegeneration, supporting its potential as a neuroprotective agent .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to ensure complete Boc protection and avoid side reactions.

- Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates.

Basic: How is the compound purified post-synthesis, and what challenges arise during this process?

Methodological Answer :

Purification Methods :

Q. Challenges :

- Racemate Separation : The rac-(2R,4S) diastereomer pair requires chiral stationary phases (e.g., amylose- or cellulose-based columns) for resolution, which increases cost and time .

- Hygroscopicity : The hydrochloride salt may absorb moisture, necessitating anhydrous conditions during handling .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Q. Methodological Answer :

Note : Chiral HPLC with a polysaccharide column (e.g., Chiralpak® IA) resolves enantiomers using hexane/isopropanol mobile phases .

Advanced: How can researchers address discrepancies in stereochemical assignments reported in literature?

Q. Methodological Answer :

Cross-Validation : Combine multiple techniques:

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- Optical Rotation : Compare experimental [α]D values with literature data for (2R,4S) vs. (2S,4R) enantiomers .

Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or vibrational spectra for comparison with experimental data .

Case Study : A 2024 study resolved conflicting stereochemical reports by correlating NOESY NMR cross-peaks with DFT-optimized conformers .

Advanced: What stability challenges arise under varying storage conditions, and how are they mitigated?

Q. Methodological Answer :

Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) showed <2% degradation when stored under recommended conditions .

Advanced: How can researchers optimize synthetic yields when scaling up production?

Q. Methodological Answer :

DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) to identify optimal conditions. For example:

- Solvent Selection : THF or DMF improves Boc reaction kinetics vs. dichloromethane .

- Catalysis : Pd/C or Raney Ni enhances reductive amination efficiency .

Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction endpoints and minimize side products .

Case Study : A 2023 scale-up achieved 85% yield (vs. 60% lab-scale) by switching from batch to flow chemistry with real-time pH control .

Advanced: What strategies resolve low reproducibility in biological assays involving this compound?

Q. Methodological Answer :

Batch Variability Control :

- HPLC Purity : Ensure >98% purity to exclude impurities interfering with assays .

- Counterion Analysis : Confirm HCl stoichiometry via titrimetry or ion chromatography .

Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or complexation with cyclodextrins for in vitro studies .

Example : A 2024 kinase inhibition study improved IC50 reproducibility by pre-treating the compound with molecular sieves to remove residual moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.